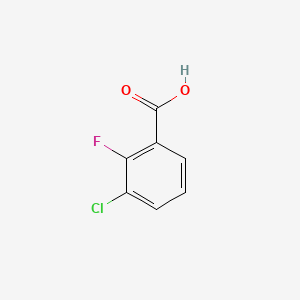

3-Chloro-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSSYEWURMTUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-55-7 | |

| Record name | 3-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-2-fluorobenzoic Acid

CAS: 161957-55-7[1][2][3]

Executive Summary

3-Chloro-2-fluorobenzoic acid (CFBA) is a high-value halogenated aromatic scaffold serving as a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly HIV integrase inhibitors and kinase inhibitors. Its utility stems from its unique ortho-substitution pattern: the electron-withdrawing carboxyl group activates the adjacent fluorine atom for nucleophilic aromatic substitution (

This guide delineates the industrial synthesis, reactivity profile, and pharmaceutical applications of CFBA, moving beyond basic datasheet parameters to provide actionable process chemistry insights.

Part 1: Chemical Identity & Physiochemical Profile[1]

CFBA is a crystalline solid characterized by significant acidity due to the inductive effect of the ortho-fluorine and meta-chlorine substituents.

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 161957-55-7 |

| Molecular Formula | |

| Molecular Weight | 174.56 g/mol |

| Melting Point | 177–180 °C |

| Appearance | White to off-white crystalline powder |

| pKa (Calc.) | ~2.8 (Increased acidity vs. Benzoic acid due to o-F effect) |

| Solubility | Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water |

| Hazards | Irritant (H315, H319, H335) |

Part 2: Synthetic Routes & Process Chemistry

While laboratory synthesis often relies on the oxidation of 3-chloro-2-fluorotoluene, this route suffers from the availability of the specific toluene isomer. The preferred industrial route utilizes a Halex (Halogen Exchange) reaction starting from 2,3-dichlorobenzoyl chloride. This method offers superior regiocontrol and scalability.

Protocol: The Halex-Hydrolysis Route (Industrial Standard)

Rationale: This pathway avoids the use of cryogenic lithiation (which often yields regioisomeric mixtures) and utilizes robust phase-transfer catalysis (PTC) to install the fluorine atom.

Step 1: Fluorination (Halex Reaction)

-

Reagents: 2,3-Dichlorobenzoyl chloride (Starting Material), Potassium Fluoride (KF, spray-dried), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1), Sulfolane or DMSO (solvent).

-

Process: The reaction mixture is heated to 130–150°C. The activated chlorine at the 2-position (ortho to the carbonyl) is selectively displaced by fluoride due to the electron-withdrawing nature of the acyl chloride group. The 3-position chlorine remains intact due to steric shielding and lack of direct conjugation.

-

Intermediate: Yields 3-chloro-2-fluorobenzoyl fluoride (or chloride, depending on stoichiometry).

Step 2: Hydrolysis

-

Process: The acyl halide intermediate is quenched into aqueous NaOH.

-

Workup: The solution is acidified with HCl to pH < 2.

-

Isolation: CFBA precipitates as a white solid. Recrystallization from toluene/heptane ensures >98% purity.

Synthesis Logic Diagram

Figure 1: Comparison of the industrial Halex route (primary) versus the laboratory oxidation route. The Halex route provides superior atom economy and avoids isomeric byproducts.

Part 3: Reactivity & Functionalization

CFBA is a "privileged scaffold" because it offers three distinct vectors for chemical modification. Understanding these vectors is crucial for medicinal chemists designing SAR (Structure-Activity Relationship) libraries.

-

Vector A: Carboxylic Acid (C-1)

-

Reactivity: Standard amide coupling, esterification, or reduction to benzyl alcohol.

-

Key Application: Attachment to pharmacophores (e.g., quinolones, integrase scaffolds).

-

-

Vector B: Fluorine (C-2) [1]

-

Vector C: Chlorine (C-3) [1][5]

-

Reactivity: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Selectivity: The C-Cl bond is stable during C-2 displacement, allowing for sequential functionalization.

-

Reactivity Map

Figure 2: Divergent synthesis pathways from the CFBA core. The molecule allows orthogonal functionalization at three distinct sites.

Part 4: Pharmaceutical Applications

The primary value of CFBA lies in its role as a precursor for Elvitegravir (an HIV-1 integrase strand transfer inhibitor) and various kinase inhibitors.

1. Elvitegravir Synthesis (The "Linker" Strategy)

CFBA is the starting material for the 3-chloro-2-fluorobenzyl moiety found in Elvitegravir.

-

Workflow:

-

Reduction: CFBA is reduced (via borane or mixed anhydride/NaBH4) to 3-chloro-2-fluorobenzyl alcohol .

-

Activation: Converted to the benzyl bromide or mesylate.

-

Organometallic Formation: Reacted with Zinc to form the Benzylzinc reagent .

-

Negishi Coupling: The zinc reagent is coupled to the quinolone core to install the "tail" of the drug molecule.

-

2. Aurora A Kinase Inhibitors

Research indicates CFBA derivatives are effective scaffolds for inhibiting Aurora A kinase, a protein overexpressed in many cancers. The acid moiety is typically coupled to an aminopyrazole or similar heterocycle, while the 2-F/3-Cl pattern ensures metabolic stability and proper fit within the hydrophobic pocket of the enzyme.

Pharmaceutical Workflow Diagram

Figure 3: The critical role of CFBA in the synthesis of Elvitegravir. The molecule provides the specific halogenated benzyl motif required for antiviral activity.

Part 5: Handling & Safety (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302931, this compound. Retrieved from [Link]

- Google Patents (2013).CN103073418A: Preparation method of 2-fluoro-3-chlorobenzoic acid.

-

World Intellectual Property Organization (2014). WO2014056465: An improved production method and new intermediates of synthesis of elvitegravir.[5] Retrieved from [Link][5][7]

Sources

- 1. ossila.com [ossila.com]

- 2. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. This compound, decyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

3-Chloro-2-fluorobenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers, chemists, and professionals in drug development who are working with 3-chloro-2-fluorobenzoic acid. This document provides a comprehensive overview of its fundamental properties, synthesis, applications, and detailed, field-tested experimental protocols. The content is structured to deliver not just procedural steps, but also the scientific reasoning behind these methodologies, ensuring a deeper understanding and promoting best practices in the laboratory.

Core Molecular and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of both a chlorine and a fluorine atom on the benzoic acid framework imparts distinct electronic and steric characteristics that are highly sought after in the design of novel molecules, particularly in the pharmaceutical industry.

Molecular Identity and Weight

A precise understanding of a compound's molecular weight is a fundamental prerequisite for all stoichiometric calculations, ensuring accuracy and reproducibility in synthetic and analytical procedures.

The molecular weight of this compound, derived from its chemical formula C₇H₄ClFO₂, is 174.56 g/mol .[1][2][3] This value is paramount for all quantitative aspects of its use, from reaction stoichiometry to the preparation of analytical standards.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO₂ | PubChem[4] |

| Molecular Weight | 174.56 g/mol | Sigma-Aldrich, Krins Life Sciences, Ossila[1][2][3] |

| CAS Number | 161957-55-7 | Sigma-Aldrich, Krins Life Sciences[1][2] |

| Appearance | White powder | Ossila[3][5] |

| Melting Point | 177-180 °C | Sigma-Aldrich, Ossila[1][3][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. A representative synthetic approach is outlined below, highlighting the key transformations.

Caption: Conceptual synthetic pathway for this compound.

Causality in Synthesis: The choice of a nitration-reduction-diazotization sequence is a classic and robust method for introducing an amine group, which can then be converted to a fluorine via the Schiemann reaction. This strategic approach allows for the precise installation of the fluorine atom at the desired position, a transformation that is often challenging to achieve through direct fluorination. The final oxidation of the methyl group to a carboxylic acid is a reliable and high-yielding step.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical research and development.

-

Active Pharmaceutical Ingredients (APIs): This compound is a key precursor for the synthesis of various APIs.[3] Notably, it is used in the development of Aurora A kinase inhibitors, a class of molecules with potential applications in oncology.[3] The specific arrangement of the halogen atoms can facilitate critical binding interactions within the enzyme's active site.

-

¹⁹F NMR Probes: The presence of a fluorine atom makes this molecule suitable for the development of ¹⁹F NMR probes.[3][6] These probes are valuable tools in metabolomics for the identification and quantification of biomolecules such as amino acids.[3][6]

-

Metal-Organic Frameworks (MOFs): The carboxylic acid moiety can act as a ligand, coordinating with metal centers to form highly ordered, porous structures known as MOFs.[3][6] These materials have potential applications in gas storage, catalysis, and sensing.[6]

-

Liquid Crystals: this compound also serves as a precursor in the synthesis of ligands for liquid crystals.[3]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed with self-validation checkpoints to ensure the integrity of the experimental results.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is an essential analytical technique for quantifying the purity of chemical compounds. A well-designed HPLC method can separate the target compound from impurities, providing a reliable measure of its percentage purity.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter and degas both mobile phases prior to use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

-

Prepare the sample to be analyzed at the same concentration.

-

-

HPLC Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Flow rate: 1.0 mL/min.

-

Injection volume: 10 µL.

-

Column temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase composition.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the chromatogram.

-

Calculate the purity based on the area percentage of the main peak.

-

Self-Validation Check: The retention time of the analyte in the sample injection should match that of the reference standard. The peak should be sharp and symmetrical.

Sources

3-Chloro-2-fluorobenzoic acid melting point

Technical Whitepaper: Solid-State Characterization and Purity Assessment of 3-Chloro-2-fluorobenzoic Acid

Executive Summary

In the precise landscape of pharmaceutical intermediate synthesis, This compound (CAS 161957-55-7) serves as a linchpin scaffold for Aurora A kinase inhibitors and advanced 19F-NMR metabolic probes.[1] While often treated as a routine physical constant, the melting point (MP) of this compound is a high-sensitivity indicator of isomeric purity.

Unlike its mono-substituted analogs, which melt significantly lower, this compound exhibits a robust crystalline lattice stability with a melting range of 177–180 °C .[2] This guide provides a technical deep-dive into the thermodynamics of this transition, offering a self-validating protocol for researchers to distinguish high-purity isolates from eutectic mixtures of synthesis byproducts.

Part 1: Physicochemical Profile & Thermodynamic Baseline

The melting point is not merely a number; it is a summation of the intermolecular forces holding the crystal lattice together. For this compound, the specific arrangement of the ortho-fluoro and meta-chloro substituents creates a unique packing density that significantly exceeds that of its precursors.

Comparative Thermal Data

The following table demonstrates why MP is such a powerful discriminator for this specific molecule. Note the distinct "thermal gap" between the target and its potential impurities.

| Compound | Structure | Melting Point (°C) | Role in Matrix |

| This compound | Target | 177 – 180 | Analyte |

| 3-Chlorobenzoic acid | Impurity/Precursor | 154 – 157 | Eutectic Depressor |

| 2-Fluorobenzoic acid | Impurity/Precursor | 122 – 125 | Eutectic Depressor |

| 3-Fluorobenzoic acid | Isomer | 122 – 124 | Eutectic Depressor |

Technical Insight: The high melting point of the target molecule suggests strong intermolecular hydrogen bonding (carboxylic acid dimers) reinforced by halogen-halogen interactions or efficient packing driven by the 2,3-substitution pattern. A measured MP below 174°C should be immediately flagged as a critical quality deviation, likely indicating the presence of lower-melting isomers forming a solid solution.

Part 2: The Science of Melting Point Depression

In drug development, "close enough" is a failure mode. When synthesizing this compound, a common issue is the incomplete separation of regioisomers.

-

The Eutectic Trap: Even 1-2% contamination with 2-fluorobenzoic acid can depress the observed melting onset by 3-5°C due to the disruption of the crystal lattice.

-

Solid Solutions: Because fluorine is isosteric with hydrogen (Van der Waals radii: H = 1.20 Å, F = 1.47 Å), impurities can sometimes incorporate into the lattice without breaking it entirely, leading to a broadened melting range rather than a sharp drop.

Key Diagnostic Rule: A melting range wider than 2.0°C (e.g., 175–179°C) is a stronger indicator of isomeric contamination than the absolute value of the onset temperature.

Part 3: Validated Experimental Protocol

To ensure reproducibility, the following protocol minimizes thermal lag and subjective error. This method is designed for use with automated capillary apparatus (e.g., Büchi, Mettler Toledo) or Differential Scanning Calorimetry (DSC).

Workflow Logic

Figure 1: Decision tree for purity assessment based on thermal behavior.

Step-by-Step Methodology

-

Sample Preparation (Critical):

-

Drying: Benzoic acid derivatives are prone to surface moisture adsorption. Dry the sample in a vacuum oven at 40°C for at least 4 hours. Why? Water acts as a potent impurity, depressing the MP and causing "sweating" inside the capillary before the true melt.

-

Grinding: Lightly crush the sample to a fine powder. Avoid excessive force which can induce mechanochemical amorphization.

-

-

Capillary Loading:

-

Fill a standard glass capillary to a height of 2–3 mm .

-

Tapping: Tap the capillary on a hard surface (or use the instrument's tapper) until the powder is tightly packed. Loose packing creates air pockets that insulate the sample, causing thermal lag (the sensor reads 180°C while the sample is still at 175°C).

-

-

The Heating Profile:

-

Ramp 1 (Ballistic): Heat rapidly (10°C/min) to 165°C .

-

Ramp 2 (Analytical): Slow the heating rate to 1.0°C/min .

-

Scientific Rationale: A slow ramp near the transition point allows the sample temperature to equilibrate with the block temperature, ensuring the observed value matches the thermodynamic reality.

-

-

Endpoint Definition:

-

Onset: The instant the solid column collapses and liquid is visible (Meniscus point). Record this as

. -

Clear Point: The instant the sample becomes completely transparent. Record this as

. -

Acceptance Criteria:

and

-

Part 4: Applications & Structural Context

The rigidity of the this compound scaffold makes it a preferred building block in modern medicinal chemistry.

-

Aurora A Kinase Inhibitors: The 2,3-substitution pattern locks the phenyl ring into a specific conformation when bound to the kinase active site, reducing entropic penalty upon binding.

-

19F-NMR Probes: The fluorine atom at the ortho position is highly sensitive to the local electronic environment. When this acid is coupled to amino acids or proteins, the 19F signal shifts distinctly, allowing researchers to track metabolic changes non-invasively.

-

MOF Ligands: The carboxylic acid moiety coordinates with metal centers (e.g., Zn, Cu) to form Metal-Organic Frameworks.[1] The high thermal stability (indicated by the high MP) ensures these frameworks survive the solvothermal synthesis conditions often exceeding 150°C.

References

-

Sigma-Aldrich. (n.d.).[3] this compound Product Specification. Retrieved from

-

Ossila. (2023). This compound: Material Safety and Technical Data. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: this compound (CID 302931).[4] National Library of Medicine. Retrieved from

-

Zhang, M., et al. (2020).[6][7] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Contextual reference for fluoro-benzoic acid synthesis pathways). Retrieved from

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. 间氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H4ClFO2 | CID 302931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: Spectral Characterization of 3-Chloro-2-fluorobenzoic Acid

The following technical guide details the spectral and physicochemical characterization of 3-Chloro-2-fluorobenzoic acid , structured for researchers in medicinal chemistry and analytical science.

Executive Summary

This compound is a disubstituted benzoic acid derivative serving as a critical building block in the synthesis of pharmaceutical active ingredients (APIs), specifically Aurora A kinase inhibitors and fluoroquinolone antibiotics . Its unique substitution pattern—featuring a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the carboxylic acid—imparts specific electronic properties utilized in

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 174.56 g/mol |

| Exact Mass | 173.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 174–180 °C (Lit.) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~2.56 (Acidic due to ortho-F electron withdrawal) |

Synthesis & Experimental Preparation

The primary synthetic route involves the regioselective ortho-lithiation of 1-chloro-2-fluorobenzene. This method ensures high regioselectivity due to the directing effect of the fluorine atom.

Protocol: Carboxylation via Lithiation

Reagents: 1-Chloro-2-fluorobenzene, n-Butyllithium (n-BuLi), Dry THF, CO

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

-

Solvation: Dissolve 1-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain temperature < -70 °C.

-

Quenching: After stirring for 1 hour at -78 °C, bubble excess dry CO

gas through the solution or pour the reaction mixture onto crushed dry ice. -

Workup: Allow to warm to room temperature. Quench with 1M HCl to pH < 2. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.

Figure 1: Regioselective synthesis pathway via ortho-lithiation.[6][7][8]

Spectral Data Analysis

A. Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine isotope pattern and the molecular weight.

-

Ionization Mode: Electrospray Ionization (ESI)

-

Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) feasible.

| Ion Species | m/z Value | Relative Abundance | Interpretation |

| [M-H] | 173.0 | 100% | Deprotonated molecular ion ( |

| [M-H] | 175.0 | ~32% | |

| Fragment | 129.0 | Variable | Loss of CO |

| [M+H] | 175.0 | (ESI+) | Protonated molecular ion |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer and halogenated aromatic ring vibrations.

-

O-H Stretch: 2800–3200 cm

(Broad, carboxylic acid dimer). -

C=O Stretch: 1685–1705 cm

(Strong, characteristic of benzoic acids). -

C=C Aromatic: 1450–1600 cm

(Multiple bands). -

C-F Stretch: 1200–1250 cm

(Strong band). -

C-Cl Stretch: 740–780 cm

(Distinctive for meta-chloro substitution).

C. Nuclear Magnetic Resonance (NMR)

The NMR data is critical for distinguishing this isomer from 2-chloro-6-fluorobenzoic acid or 2-chloro-3-fluorobenzoic acid.

H NMR (400 MHz, DMSO-d

)

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength) modified by Fluorine coupling.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 13.5 | bs | 1H | COOH | Exchangeable proton. |

| 7.90 – 8.00 | ddd | 1H | H-6 | |

| 7.75 – 7.85 | ddd | 1H | H-4 | |

| 7.30 – 7.40 | t / dd | 1H | H-5 |

Note: H-6 is typically the most deshielded aromatic proton due to the ortho effect of the carboxylic acid carbonyl group.

C NMR (100 MHz, DMSO-d

)

Carbon signals will appear as doublets due to

-

C=O (Acid): ~165.0 ppm (d,

Hz). -

C-2 (C-F): ~158.0 ppm (d,

Hz). Large coupling constant. -

C-3 (C-Cl): ~120.0 ppm (d,

Hz). -

Aromatic CH: 125.0 – 135.0 ppm region.

F NMR (376 MHz, DMSO-d

)

-

Shift:

-110 to -115 ppm (Singlet or multiplet depending on decoupling). -

Utility: This signal is used as a reference tag in metabolomics; the shift is sensitive to the local environment when the acid is conjugated to amino acids.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, verify the absence of the following common impurities:

-

Regioisomers: 2-Chloro-6-fluorobenzoic acid (arises from lithiation at the position between F and Cl if temperature control fails).

-

Starting Material: 1-Chloro-2-fluorobenzene (detectable by GC-MS).

-

De-halogenated byproducts: 2-Fluorobenzoic acid (from incomplete chlorination if synthesized via alternate routes).

References

-

Synthesis via Lithiation: Mortier, J. et al. "Ortho-Lithiation of Unprotected Benzoic Acids."[9] Tetrahedron Letters, 1995.[9]

-

Use in 19F NMR Probes: Montgomery, K. et al. "Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy." Journal of Fluorine Chemistry, 2023.[5]

-

Pharmaceutical Application (Aurora A): "Search for Potent and Selective Aurora A Inhibitors." Pharmaceuticals, 2016.[5]

-

Isomer Data Comparison: "2-Chloro-4-fluorobenzoic acid spectral data." ChemicalBook, 2025.

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Chemistry [3asenrise.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2821406B1 - Novel piperidine compound or salt thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-2-fluorobenzoic acid is a key halogenated aromatic carboxylic acid that serves as a vital building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the carboxylic acid group, imparts specific electronic and steric properties that are leveraged in drug discovery and materials science. This molecule is particularly significant as a precursor for the synthesis of Aurora A kinase inhibitors, a class of compounds investigated for their potential in cancer therapy.[1] Furthermore, it is utilized in the creation of fluorine-19 (¹⁹F) NMR probes for metabolomics research and as a ligand in the development of metal-organic frameworks (MOFs).[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for a given application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different precursors, with the choice of starting material often dictated by commercial availability, cost, and the desired scale of the reaction. The most common strategies involve:

-

Oxidation of 3-Chloro-2-fluorotoluene: A direct and often high-yielding approach where the methyl group of the corresponding toluene derivative is oxidized to a carboxylic acid.

-

Oxidation of 3-Chloro-2-fluorobenzaldehyde: A two-step approach where the toluene is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. This can offer advantages in terms of milder reaction conditions for the final step.

-

Diazotization and Sandmeyer-type Reaction of an Amino Precursor: A classical and versatile method in aromatic chemistry, this pathway typically starts from an aminobenzoic acid derivative.

This guide will focus on the most practical and well-documented of these pathways.

Pathway 1: Oxidation of 3-Chloro-2-fluorobenzaldehyde

This pathway is a highly efficient and high-yielding method that proceeds under mild conditions. It is particularly well-suited for laboratory-scale synthesis where high purity of the final product is desired.

Reaction Scheme

Mechanistic Insights

The core of this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant. The reaction is typically carried out in the presence of a chlorine scavenger, such as sulfamic acid (H₂NSO₃H) or 2-methyl-2-butene, to prevent the formation of explosive chlorine dioxide (ClO₂) gas and to avoid undesired side reactions. The reaction proceeds through the formation of a chlorite ester intermediate, which then undergoes a rearrangement and elimination to yield the carboxylic acid. The use of an ice bath for cooling is crucial to control the exothermicity of the reaction and to maintain high selectivity.[2]

Experimental Protocol

Synthesis of this compound from 3-Chloro-2-fluorobenzaldehyde [2]

-

Preparation of the Oxidant Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium chlorite (6.81 g, 75.68 mmol) in water (30 mL).

-

Addition of the Aldehyde: To the cooled oxidant solution, slowly add a solution of 3-chloro-2-fluorobenzaldehyde (3 g, 18.92 mmol) in acetone (75 mL). Stir the reaction mixture at 0°C for 5 minutes.

-

Quenching and Reaction Completion: Add sulfamic acid (5.50 g, 56.76 mmol) in one portion to the reaction mixture. Continue stirring at 0°C for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, dilute the mixture with water (5 mL) and filter. Extract the filtrate with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2-fluorobenzaldehyde | [2] |

| Key Reagents | Sodium chlorite, Sulfamic acid | [2] |

| Solvent | Acetone, Water | [2] |

| Temperature | 0°C | [2] |

| Reaction Time | ~35 minutes | [2] |

| Yield | 97% | [2] |

Pathway 2: Synthesis from Amino-Substituted Precursors

While not as direct as the oxidation routes, pathways involving diazotization reactions are fundamental in aromatic synthesis and offer flexibility. For instance, a related compound, 3-chloro-2,4,5-trifluorobenzoic acid, is synthesized via chlorination of 3-amino-2,4,5-trifluorobenzoic acid using a Sandmeyer-like reaction with cupric chloride.[3] This highlights the utility of amino precursors in the synthesis of halogenated benzoic acids.

Conceptual Workflow

This approach would conceptually involve the diazotization of a suitable amino-fluoro-benzoic acid precursor, followed by a Sandmeyer or similar reaction to introduce the chloro substituent. The choice of the specific starting material is critical for the success of this route.

Caption: Conceptual workflow for the synthesis via a diazotization-Sandmeyer reaction.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Oxidation of Aldehyde) | Pathway 2 (Diazotization) |

| Starting Material | 3-Chloro-2-fluorobenzaldehyde | Amino-fluoro-benzoic acid derivative |

| Number of Steps | One step from the aldehyde | Multi-step from a more basic precursor |

| Reaction Conditions | Mild (0°C) | Often requires low temperatures for diazotization |

| Yield | Very high (97%) | Variable, dependent on the specific substrate |

| Scalability | Good for lab scale; care needed with ClO₂ | Well-established for large-scale industrial processes |

| Safety | Potential for ClO₂ formation | Diazonium salts can be explosive if isolated |

Purification and Characterization

Purification: The crude this compound obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of high purity (>98%).[1]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: 177 °C – 180 °C[1]

-

¹H NMR: To confirm the aromatic proton signals and their coupling constants.

-

¹³C NMR: To identify the number of unique carbon environments.

-

¹⁹F NMR: A key technique to confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight (174.56 g/mol ) and fragmentation pattern.[1][2]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.

Safety and Handling

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

The reagents used in the synthesis pathways also require careful handling:

-

Sodium chlorite: A strong oxidizing agent.

-

Sulfamic acid: Corrosive.

-

Diazonium salts (in Pathway 2): Potentially explosive, especially when dry. They are typically generated and used in situ.

Conclusion

The synthesis of this compound is most efficiently achieved through the oxidation of 3-chloro-2-fluorobenzaldehyde using sodium chlorite. This method offers an excellent yield under mild conditions, making it a preferred choice for many laboratory applications. While other routes, such as those involving diazotization chemistry, are viable, the aldehyde oxidation pathway provides a more direct and often higher-yielding approach. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for product purity.

References

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). JPH0610158B2 - Method for producing 3-fluorobenzoic acids.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.

- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

Sources

Reactivity profile of 3-Chloro-2-fluorobenzoic acid

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS: 161957-55-7) is a pivotal, multi-functional building block in modern synthetic chemistry. Its utility in the development of active pharmaceutical ingredients (APIs), advanced materials like Metal-Organic Frameworks (MOFs), and specialized biochemical probes stems from a complex and highly tunable reactivity profile.[1][2][3] This guide provides an in-depth analysis of the molecule's electronic structure and its influence on the three primary reactive centers: the aromatic ring, the carboxylic acid moiety, and the carbon-halogen bonds. We will explore the delicate balance between deactivation towards electrophilic aromatic substitution and activation towards nucleophilic aromatic substitution, detail the versatile transformations of the carboxyl group, and provide field-proven protocols for its key reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Molecular Profile and Physicochemical Properties

The synthetic utility of this compound is a direct consequence of the electronic interplay between its three key functional groups. The strongly electron-withdrawing carboxylic acid and halogen substituents render the aromatic ring electron-deficient. This electronic posture is the primary determinant of its reactivity, making it a poor substrate for classical electrophilic aromatic substitution but an excellent candidate for nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 161957-55-7 | [2] |

| Molecular Formula | C₇H₄ClFO₂ | [2] |

| Molecular Weight | 174.56 g/mol | [2] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 177 - 180 °C | [4][5][6] |

| Purity (Typical) | >98% |[4] |

The spatial arrangement of the substituents is critical. The fluorine atom at the C2 position (ortho to the carboxyl group) and the chlorine atom at the C3 position (meta to the carboxyl group) create a unique reactivity pattern that enables selective transformations, which will be explored in the following sections.

Caption: Structure of this compound.

The Duality of the Aromatic Ring: A Tale of Two Substitutions

The combination of a meta-directing deactivator (-COOH) and two ortho,para-directing deactivators (-F, -Cl) creates a fascinating dynamic on the aromatic ring. This section dissects the reactivity profile for both electrophilic and nucleophilic aromatic substitution reactions.

Caption: Logical overview of the molecule's dual reactivity.

Electrophilic Aromatic Substitution (EAS) Profile

Causality: The benzene ring in this compound is significantly electron-deficient. All three substituents exert a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the ring towards attack by electrophiles. While the halogens possess a competing electron-donating resonance effect (+M), it is weak and insufficient to overcome the cumulative deactivation. Consequently, EAS reactions are challenging and require harsh conditions, often leading to low yields and potential side reactions.

The directing effects are also in conflict:

-

-COOH group: A meta-director.

-

-F and -Cl groups: Ortho, para-directors.

Any potential EAS reaction would likely result in a mixture of products, with substitution occurring at the positions least deactivated and sterically hindered. The C5 position is the most probable site for substitution, as it is meta to the carboxyl group and para to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Profile

Causality: The same electronic factors that hinder EAS make the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, and its rate is determined by the stability of the intermediate Meisenheimer complex.

-

Activation: The electron-withdrawing groups (-COOH, -F, -Cl) are essential. They stabilize the negative charge of the anionic Meisenheimer complex formed when the nucleophile attacks the ring. The carboxyl group, being ortho/para to the fluorine leaving group, provides powerful resonance stabilization.

-

Leaving Group: Both fluorine and chlorine can act as leaving groups. In SNAr, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.

The most likely position for SNAr is the C2 position, displacing the fluoride, because the negative charge in the Meisenheimer intermediate can be delocalized onto the powerfully stabilizing ortho-carboxyl group.

Caption: Generalized mechanism for SNAr reactions.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is arguably the most versatile functional handle on the molecule. It serves as a gateway for a wide range of transformations, most notably amide bond formation and esterification, which are fundamental in drug discovery and materials science.[2][3]

Amide Bond Formation: A Cornerstone of API Synthesis

Causality: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the acidic proton of the carboxyl group, which protonates the amine, forming a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated." This is achieved by converting the hydroxyl (-OH) group, a poor leaving group, into a better one. Coupling reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) excel at this, forming highly reactive activated ester intermediates in situ that are readily attacked by the amine nucleophile.

This chemistry is crucial for synthesizing pharmaceutical compounds, such as potent Aurora A kinase inhibitors, where this compound is coupled to a larger molecular scaffold.[4]

This protocol describes a general, self-validating procedure for coupling this compound with a primary or secondary amine.

-

System Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in a suitable anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂, or MeCN).

-

Reagent Addition: Add the desired amine (1.0-1.2 eq), followed by HATU (1.1-1.3 eq), and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is critical to neutralize the acidic proton and acidic byproducts generated during the reaction.

-

Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide.

Caption: Experimental workflow for HATU-mediated amide coupling.

Applications in Advanced Synthesis

The unique reactivity profile of this compound makes it an indispensable precursor in several high-value applications.

Precursor to Metal-Organic Frameworks (MOFs)

The carboxylic acid moiety can be deprotonated to form a carboxylate, which acts as an excellent coordinating ligand for metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). This property allows it to be used as an organic strut in the construction of highly porous, crystalline materials known as MOFs.[3] The presence of halogen atoms on the organic linker can tune the electronic properties and pore environment of the resulting framework, impacting its performance in applications like gas storage, catalysis, and chemical sensing.[3][4]

Development of ¹⁹F NMR Probes

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. This compound can be converted into a fluorine probe molecule for use in metabolomics and biochemical studies.[3] For instance, by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like DCC, an activated NHS-ester is formed.[2] This ester can then be used to tag primary amines, such as those found in amino acids, allowing for their clear identification and quantification in complex biological mixtures using ¹⁹F NMR.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is a stable solid under normal conditions but presents specific hazards.[7]

Table 2: GHS Hazard Classifications

| Hazard Class | Classification | Source |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [5][8] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [5][8] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |[5][8] |

Handling Recommendations:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a quintessential example of a modern synthetic building block, where functionality is defined by a nuanced electronic structure. Its deactivated aromatic ring, paradoxically primed for nucleophilic attack, combined with a highly versatile carboxylic acid handle, provides chemists with a powerful tool for constructing complex molecular architectures. From life-saving pharmaceuticals to next-generation materials, its impact is widespread. A thorough understanding of its reactivity profile, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

- Exploring this compound: Properties, Applications, and Manufacturing Excellence. Google Cloud.

- This compound | CAS 161957-55-7. Ossila.

- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem.

- Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.

- This compound | CAS 161957-55-7. Ossila.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

- This compound: A Building Block for Advanced M

- 3-Chloro-2,4,5-trifluorobenzoic acid.

- This compound | C7H4ClFO2 | CID 302931. PubChem.

- This compound - SAFETY D

- This compound 98 161957-55-7. Sigma-Aldrich.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ossila.com [ossila.com]

- 3. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Diazotisation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-2-fluorobenzoic Acid from Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its dihalogenated benzoic acid structure is a precursor for ligands used in liquid crystals and metal-organic frameworks (MOFs).[1][2] This document provides a detailed guide to a practical synthetic route starting from a substituted aniline, focusing on scientific integrity, mechanistic understanding, and reproducible protocols.

The synthesis of halogenated aromatic compounds requires careful consideration of directing group effects and reaction conditions to achieve the desired regioselectivity and yield. While a synthesis beginning from aniline is theoretically possible, it would involve a lengthy and complex sequence of protection, halogenation, nitration, reduction, and functional group interconversions. A more efficient and industrially relevant approach, which will be detailed here, commences from the commercially available 3-chloro-2-fluoroaniline. This strategy streamlines the process while still encompassing core organic transformations.

Optimized Synthetic Pathway

The chosen synthetic route from 3-chloro-2-fluoroaniline to this compound involves three key steps:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt.

-

Sandmeyer Reaction: The diazonium group is replaced with a nitrile (cyano group).

-

Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid.

This pathway offers excellent control over the introduction of the carboxylic acid precursor at the desired position.

Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.

Diazotization of 3-Chloro-2-fluoroaniline

The conversion of a primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid.[3] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. Subsequent proton transfers and dehydration yield the aryldiazonium ion.[5]

The Sandmeyer Reaction: From Diazonium Salt to Benzonitrile

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, catalyzed by copper(I) salts.[6][7][8][9] In this synthesis, copper(I) cyanide (CuCN) is used to introduce the cyano group. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[8][10] A single electron transfer from the copper(I) catalyst to the diazonium ion generates an aryl radical, with the loss of nitrogen gas.[8][10] This radical then reacts with the cyanide bound to the resulting copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.[8][10]

Experimental Protocols

Safety Precautions: These procedures involve highly toxic and hazardous materials. All work must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles, must be worn at all times.[11] Special care must be taken when handling sodium cyanide and copper(I) cyanide, as they are acutely toxic by all routes of exposure.[11][12][13] Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas.

Part 1: Synthesis of 3-Chloro-2-fluorobenzonitrile via Sandmeyer Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Chloro-2-fluoroaniline | 145.56 | 14.56 g | 0.10 | ≥98% |

| Hydrochloric acid, conc. | 36.46 | 30 mL | ~0.36 | 37% |

| Sodium nitrite | 69.00 | 7.6 g | 0.11 | ≥97% |

| Copper(I) cyanide | 89.56 | 10.8 g | 0.12 | ≥98% |

| Sodium cyanide | 49.01 | 2.5 g | 0.05 | ≥97% |

| Toluene | 92.14 | 100 mL | - | ACS grade |

| Deionized water | 18.02 | As needed | - | - |

Procedure:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-2-fluoroaniline (14.56 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the suspension to 0–5 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (7.6 g) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature below 5 °C.[4]

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0–5 °C.

-

-

Sandmeyer Reaction:

-

In a 1 L beaker, dissolve copper(I) cyanide (10.8 g) and sodium cyanide (2.5 g) in water (100 mL). Caution: Handle cyanides with extreme care in a fume hood.[11][12][13][14][15]

-

Cool the cyanide solution to 0–5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the product with toluene (2 x 50 mL).

-

Combine the organic extracts and wash with 1 M NaOH (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2-fluorobenzonitrile.

-

Purify the crude product by vacuum distillation.

-

Part 2: Hydrolysis of 3-Chloro-2-fluorobenzonitrile to this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3-Chloro-2-fluorobenzonitrile | 155.56 | 15.6 g | 0.10 | ≥98% |

| Sulfuric acid, conc. | 98.08 | 50 mL | ~0.92 | 98% |

| Deionized water | 18.02 | 50 mL | - | - |

Procedure:

-

Hydrolysis:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, cautiously add the 3-chloro-2-fluorobenzonitrile (15.6 g) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

-

Heat the mixture to reflux (approximately 120 °C) for 2–3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice (200 g).

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the final product in a vacuum oven.

-

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the key transformations in this synthesis.

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. camachem.com [camachem.com]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. unitedchemicalcn.com [unitedchemicalcn.com]

- 15. taekwang.co.kr [taekwang.co.kr]

Application Note: A Protocol for the Purification of 3-Chloro-2-fluorobenzoic Acid via Recrystallization

Abstract

This document provides a comprehensive guide for the purification of 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7), a key building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2] Due to the absence of established, specific solubility data in publicly available literature, this application note presents a systematic, two-part protocol.[3] Part 1 details a robust solvent screening method to identify an optimal solvent or solvent system. Part 2 provides a detailed, generalized recrystallization procedure based on the results of the initial screening. This guide is designed to empower researchers to develop a self-validating and efficient purification system, ensuring high-purity material for downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a di-halogenated benzoic acid derivative increasingly utilized in materials science for the development of liquid crystals and metal-organic frameworks (MOFs).[2] Its structural motifs are also integral to the synthesis of novel APIs.[1] The purity of this starting material is paramount, as impurities can significantly hinder the performance of these sophisticated end-products.

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a given solvent at varying temperatures: high solubility at an elevated temperature and low solubility at a lower temperature. However, a significant challenge in developing a recrystallization protocol for this compound is the lack of published, quantitative solubility data. A Safety Data Sheet for the compound explicitly states that its solubility in water and other common solvents is "Not known".[3]

This guide, therefore, provides the necessary framework for a researcher to empirically and systematically determine the ideal recrystallization conditions and subsequently execute the purification. The methodology is grounded in the established principles of organic chemistry and leverages qualitative solubility information from structurally similar compounds, such as 3-chlorobenzoic acid, which is known to be sparingly soluble in water but more soluble in organic solvents like ethanol and ethyl acetate.[4][5]

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is essential for successful purification and safe handling.

| Property | Value | Source |

| CAS Number | 161957-55-7 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 177 - 180 °C | [1][3] |

Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3] Refer to the most current Safety Data Sheet (SDS) before beginning any work.

Experimental Workflow Overview

The following diagram outlines the logical flow of the protocol, from initial solvent screening to the final, purified product.

Caption: Workflow for solvent selection and recrystallization.

PART 1: Protocol for Optimal Solvent Selection

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

-

Crude this compound

-

Small test tubes (6-8) and rack

-

Graduated pipettes or micropipettes

-

Candidate solvents: Deionized Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Ethanol/Water mixtures (e.g., 9:1, 7:3)

-

Heating block or sand bath

-

Stirring rods

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude acid into each of the test tubes.

-

Room Temperature Solubility Test: Add 0.5 mL of a different candidate solvent to each tube. Agitate gently. Observe and record the solubility of the compound at room temperature.

-

Causality: An ideal solvent will not dissolve the compound, or will dissolve it only sparingly, at room temperature. If the compound dissolves readily, the solvent is unsuitable as recovery will be poor.

-

-

Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or sand bath until the solvent boils.

-

Dissolution at Boiling: Observe if the compound dissolves completely in the boiling solvent.

-

If it dissolves completely, proceed to step 6.

-

If it does not dissolve, add more solvent dropwise (up to another 1.0 mL), returning the solution to a boil after each addition, until the solid dissolves.

-

Causality: The compound must be completely soluble in the boiling solvent to ensure that insoluble impurities can be removed and that the solution is saturated for crystallization upon cooling.

-

-

Crystallization Test: Once a saturated solution is obtained at the boiling point, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Induce Crystallization: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.

-

Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed, crystalline solid. Solvents that result in "oiling out" (formation of a liquid instead of a solid) or very poor recovery should be avoided. A mixed solvent system (e.g., acetone/water) may be required to prevent this.[6]

-

Selection: Choose the solvent or solvent system that provides the best combination of low solubility when cold and high solubility when hot, leading to good crystal recovery.

PART 2: General Recrystallization Protocol

Objective: To purify the bulk sample of this compound using the optimal solvent identified in Part 1.

Equipment:

-

Erlenmeyer flask(s)

-

Hot plate with stirring capability

-

Condenser (optional, to prevent solvent loss)

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

-

Trustworthiness: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes the yield of the purified crystals.

-

-

Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. This involves filtering the boiling solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

-

Expertise: Pre-heating the filtration apparatus (funnel and receiving flask) is crucial to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

-

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

-

Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

-

Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the product from the solution.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.

-

Causality: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surfaces. Using a hot solvent would re-dissolve some of the product, reducing the yield.

-

-

Drying: Transfer the crystals to a watch glass and dry them to a constant weight. This can be done in a low-temperature drying oven (e.g., 50-60 °C, well below the melting point) or in a vacuum desiccator.

Verification of Purity

The primary method for assessing the purity of the recrystallized product is melting point determination. A pure crystalline solid will have a sharp melting range that is close to the literature value.

-

Crude Sample: Will likely melt over a broad temperature range and at a temperature lower than the literature value.

-

Purified Sample: Should melt over a narrow range (e.g., < 2 °C) and be close to the reported 177-180 °C.[1][3]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a "seed" crystal of the crude material. |

| "Oiling out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; the solute is too soluble. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., add water to an ethanol solution) and allow it to cool more slowly. |

| Low recovery of product | Too much solvent was used; filtration was done while the solution was still warm; premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is pre-heated for hot filtration. |

| Crystals are colored | Colored impurities were not fully removed. | Repeat the recrystallization process, ensuring to use activated charcoal for decolorization. |

References

-

Solubility of Things. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). This compound, 2-biphenyl ester. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of this compound in Material Science. Retrieved from [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Retrieved from [Link]

-

NIST. (n.d.). This compound, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Optimized Derivatization Strategies for the GC-MS Analysis of 3-Chloro-2-fluorobenzoic Acid

Application Note: AN-GCMS-2026-CFBA [1]

Executive Summary

3-Chloro-2-fluorobenzoic acid (3-C-2-FBA) is a critical intermediate in the synthesis of pharmaceuticals (e.g., Aurora A kinase inhibitors) and agrochemicals.[1] Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-C-2-FBA is compromised by its high polarity, thermal instability, and tendency to form strong intermolecular hydrogen bonds.[1] These factors lead to peak tailing, adsorption in the injection liner, and poor quantification limits.

This Application Note details two validated derivatization protocols to convert 3-C-2-FBA into volatile, thermally stable esters:

-

Silylation (BSTFA/TMCS): For rapid, qualitative screening and high-throughput environments.[1]

-

Alkylation (BF₃-Methanol): For robust, highly accurate quantitative analysis and impurity profiling.[1]

Chemical Strategy & Mechanistic Insight

The presence of electron-withdrawing halogens (Chlorine at C3, Fluorine at C2) significantly impacts the derivatization chemistry compared to unsubstituted benzoic acid.

-

Acidity & Reactivity: The inductive effects (-I) of the halogens lower the pKa of the carboxylic acid (estimated pKa < 3.0), making the proton more labile. This facilitates nucleophilic attack during esterification but also renders the resulting ester slightly more susceptible to hydrolysis if not stored correctly.

-

Steric Considerations: The fluorine atom at the ortho (C2) position introduces minor steric hindrance. While fluorine is small (Van der Waals radius ~1.47 Å), it is sufficient to require slightly elevated reaction temperatures or longer incubation times compared to non-ortho-substituted benzoates to ensure 100% conversion.[1]

Selection Matrix: Which Protocol to Use?

The choice of method depends on sample matrix and analytical goals.

Figure 1: Decision matrix for selecting the optimal derivatization strategy.

Protocol A: Rapid Silylation (BSTFA + TMCS)

Objective: Formation of the trimethylsilyl (TMS) ester. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Mechanism: The silyl group replaces the active hydrogen on the carboxylic acid.[2] TMCS acts as a catalyst to overcome the steric hindrance of the ortho-fluorine.

Step-by-Step Methodology

-

Sample Preparation: Weigh 1–5 mg of 3-C-2-FBA into a 2 mL GC crimp-top vial.

-

Solvent Addition: Add 500 µL of anhydrous Pyridine.

-

Note: Pyridine acts as an acid scavenger and solvent. It must be stored over KOH pellets to ensure dryness.

-

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Flush the vial headspace with dry Nitrogen (N₂) for 10 seconds and cap immediately.

-

Incubation: Heat the vial at 70°C for 30 minutes .

-

Critical: Do not rely on room temperature reaction due to the 2-fluoro steric effect.

-

-

Analysis: Cool to room temperature and inject directly into the GC-MS.

Validation Check:

-

Success: A single sharp peak at higher retention time.

-

Failure (Moisture): Appearance of the parent acid peak (tailing) or disiloxane peaks (degraded reagent).

Protocol B: Robust Alkylation (BF₃-Methanol)

Objective: Formation of the Methyl 3-chloro-2-fluorobenzoate ester. Reagent: Boron Trifluoride (14% w/v) in Methanol. Mechanism: Acid-catalyzed Fischer esterification. The Lewis acid (BF₃) activates the carbonyl carbon, facilitating attack by methanol.

Experimental Workflow

Figure 2: Workflow for BF3-Methanol derivatization including liquid-liquid extraction.

Step-by-Step Methodology

-

Dissolution: Dissolve 5 mg of sample in 1 mL of Methanol in a reaction vial.

-

Catalysis: Add 1 mL of BF₃-Methanol (14%). Cap tightly.

-

Reaction: Heat at 60°C for 15–20 minutes .

-

Note: This temperature is sufficient to drive the reaction without degrading the halogenated ring.

-

-

Quenching: Cool the vial. Add 2 mL of Saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Why: This neutralizes the acid catalyst and drives the non-polar ester out of the aqueous phase.

-

-

Extraction: Add 1 mL of Hexane (or Heptane). Vortex vigorously for 1 minute. Allow phases to separate.

-

Drying: Transfer the upper organic layer (containing the ester) to a vial containing anhydrous Sodium Sulfate (Na₂SO₄) to remove trace water.

-

Analysis: Transfer the dry organic layer to a GC vial for injection.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended for the Agilent 7890/5977 or equivalent systems.

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; Ultra Inert (UI) reduces tailing of any underivatized acid.[1] |

| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal dehalogenation. |

| Injection | Split 10:1 (1 µL) | Prevents column overload; improves peak shape.[1] |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp removes solvent quickly; slow enough to separate isomers.[1] |

| Transfer Line | 280°C | Prevents condensation of high boiling esters. |

| Source Temp | 230°C | Standard EI source temperature.[1] |

| Scan Mode | Scan (50–350 m/z) or SIM | SIM recommended for trace analysis (see ions below).[1] |

Data Interpretation & Mass Spectral Characteristics

Correct identification relies on recognizing specific fragmentation patterns associated with the halogenated benzoate structure.[1]

Methyl 3-Chloro-2-fluorobenzoate (from Protocol B)[1]

-

Molecular Weight: ~188.58 Da

-

Retention Index (RI): Approx. 1250–1300 on DB-5.

-

Key Ions (EI, 70eV):

-

m/z 188/190: Molecular Ion (M+). Shows characteristic 3:1 ratio for Chlorine isotope (

). -

m/z 157/159: [M – 31]+ (Loss of methoxy group -OCH₃). Base peak often observed here.[1]

-

m/z 129/131: [M – 59]+ (Loss of carbomethoxy group -COOCH₃). Represents the halogenated phenyl ring cation.

-

TMS 3-Chloro-2-fluorobenzoate (from Protocol A)[1]

-

Molecular Weight: ~246.7 Da

-

Key Ions (EI, 70eV):

-

m/z 246/248: Molecular Ion (M+).

-

m/z 231/233: [M – 15]+ (Loss of methyl group from Silicon). Very characteristic of TMS esters.

-

m/z 73: [Si(CH₃)₃]+. Universal TMS fragment.

-

Troubleshooting & Self-Validating Checks

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Incomplete derivatization or Active Sites | Check reagent expiration. Use Ultra-Inert liners. Ensure 30 min heating for Protocol A. |

| Missing M+ Peak | Hydrolysis (Protocol A) | Ensure pyridine and carrier gas are dry. Inject immediately after prep. |

| Extra Peaks | Transesterification | Avoid using ethanol in sample prep; stick to Methanol for Protocol B. |

| Low Recovery | Extraction pH (Protocol B)[1] | Ensure NaHCO₃ was added to neutralize acid; ester must be in the organic phase. |

References

-

Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text on acylation/alkylation mechanisms).

-